Antiviral Selectivity Index (SI) Improvement Over First-Generation Phenyl-Pyrrole Leads
In the 1,3-benzodioxolyl pyrrole series to which CAS 1396854-55-9 belongs, the introduction of the bulkier 1,3-benzodioxole moiety in region I significantly improved the selectivity index compared to the phenyl-substituted progenitor series exemplified by NBD-11021 [1]. While antiviral potency (EC50) improvements were described as 'minor,' the SI was reported as 'improved significantly' [1]. This differentiation is critical because lowering cytotoxicity while maintaining antiviral pressure is the primary optimization goal for entry inhibitors in this target class.
| Evidence Dimension | Selectivity Index (SI = CC50 / EC50) |
|---|---|
| Target Compound Data | No direct assay data publicly available for CAS 1396854-55-9; class-level SI described as 'improved significantly' over phenyl-pyrrole leads [1]. |
| Comparator Or Baseline | Phenyl-1H-pyrrole-carboxamide series (e.g., NBD-11021); SI values not specified for the comparator class in this study [1]. |
| Quantified Difference | SI 'improved significantly' (qualitative descriptor); quantitative fold-change not reported [1]. |
| Conditions | Single-cycle HIV-1 infectivity assay using Env-pseudotyped viruses; cytotoxicity measured in parallel [1]. |
Why This Matters
For procurement decisions, the class-level SI improvement indicates that the 1,3-benzodioxolyl pyrrole scaffold offers a wider therapeutic window than earlier phenyl-pyrrole leads, making it a more informative tool compound for gp120 target engagement studies where selectivity is paramount.
- [1] Curreli, F., Belov, D. S., Ahmed, S., Ramesh, R. R., Kurkin, A. V., Altieri, A., & Debnath, A. K. (2018). Synthesis, Antiviral Activity, and Structure–Activity Relationship of 1,3-Benzodioxolyl Pyrrole-Based Entry Inhibitors Targeting the Phe43 Cavity in HIV-1 gp120. ChemMedChem, 13(21), 2332–2348. View Source
